molecular formula C15H18N2O2 B2589623 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide CAS No. 2097893-50-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2589623
CAS No.: 2097893-50-8
M. Wt: 258.321
InChI Key: KKMYAFWYFPYTGY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane-carboxamide core linked to a hydroxyethyl-substituted indole moiety. The indole group, a privileged scaffold in medicinal chemistry, is methylated at the 1-position, which enhances metabolic stability by blocking oxidation at the N–H position . The hydroxyl group on the ethyl chain may contribute to solubility and hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17-7-6-11-8-12(4-5-13(11)17)14(18)9-16-15(19)10-2-3-10/h4-8,10,14,18H,2-3,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMYAFWYFPYTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and inferred properties of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide compared to related compounds:

Compound Name Key Structural Features Inferred Physicochemical/Biological Properties Reference
This compound - 1-Methylindole
- Hydroxyethyl linker
- Cyclopropanecarboxamide
- Moderate solubility (hydroxyethyl)
- Rigid conformation (cyclopropane)
- Potential CNS activity
N/A
N-(1-{1-[(5-Chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide - 5-Chloro-3-methylindole
- Piperidine-pyrazole spacer
- Enhanced lipophilicity (Cl, methyl)
- Possible kinase inhibition (piperidine-pyrazole)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50) - Benzodioxole-thiazole core
- Fluorobenzoyl substituent
- High metabolic stability (fluorine)
- Potential anticancer activity (thiazole)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide - Methoxyphenyl group
- Hydroxyiminoethyl linker
- Improved solubility (methoxy)
- Chelation capacity (hydroxyimino)
(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-...-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide - Difluorobenzodioxole
- Benzyloxy/hydroxypropyl chains
- High molecular weight (700.74 g/mol)
- Low oral bioavailability (bulky substituents)

Key Comparative Insights

Indole Substitution Patterns: The 1-methylindole in the target compound avoids metabolic deactivation at the indole N–H position, similar to the 5-chloro-3-methylindole in . However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce electrophilic reactivity and target affinity. The hydroxyl group may enhance solubility compared to lipophilic chains in .

Cyclopropane Derivatives: Cyclopropane rings are conserved across all analogs, suggesting a shared strategy to enforce planarity and rigidity.

Pharmacokinetic Implications :

  • The molecular weight (700.74 g/mol) and multiple benzyloxy groups in likely hinder blood-brain barrier penetration, whereas the target compound’s smaller size (estimated ~300–350 g/mol) may favor CNS penetration.
  • Fluorinated groups in enhance metabolic stability but reduce aqueous solubility, whereas the hydroxyethyl group in the target compound balances solubility and stability.

Biological Activity: Indole-thiazole hybrids (e.g., ) are associated with kinase inhibition, while bulky analogs like may act as protease inhibitors.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanecarboxamide, also known by its chemical structure and CAS number 2034256-12-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC20H21N2O2
Molecular Weight339.4 g/mol
CAS Number2034256-12-5

Biological Activity

Mechanism of Action

The compound exhibits a variety of biological activities that may be attributed to its structural features. The indole moiety is known for its role in various biological processes, including modulation of neurotransmitter systems and anti-cancer properties. The cyclopropane ring contributes to the compound's stability and potential bioactivity.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's structural similarity to known anticancer agents indicates it may interact with cellular pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : The compound's interaction with serotonin receptors could suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Anti-inflammatory Properties : Indole derivatives are often associated with anti-inflammatory effects. Studies have indicated that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic inflammation.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Study 2: Neuroprotective Effects

Research published in a pharmacological journal indicated that the compound showed protective effects against oxidative stress-induced neuronal damage in vitro. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

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